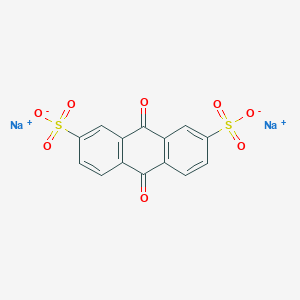

Ácido antraquinona-2,7-disulfónico sal disódica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of anthracene derivatives, including the disodium salt form, often involves reactions of alkali metal salts of anthracene with alkyl halides. Burgess, Cunliffe, and Richards (1974) explored the reactions of alkali metal salts of anthracene with alkyl halides, highlighting the formation of 9,10-dialkyl 9,10-dihydroanthracenes as principal products. These reactions demonstrate the versatility and complexity of synthesizing specific anthracene derivatives (Burgess, Cunliffe, & Richards, 1974).

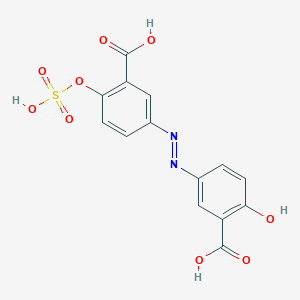

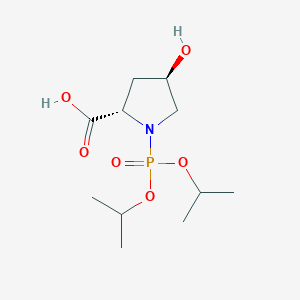

Molecular Structure Analysis

The molecular structure of 2,7-Anthracenedisulfonic acid derivatives, including the disodium salt, is characterized by its anthracene backbone and sulfonic acid groups. Studies by Nir, Shapiro, and Rabinovitz (1997) on the acidity and structure of dibasic carbon acids, such as anthracene derivatives, shed light on the geometry, charge distribution, and electronic structure, offering insights into the planarity and sp2 hybridization of the deprotonated carbon atoms (Nir, Shapiro, & Rabinovitz, 1997).

Chemical Reactions and Properties

Anthracene derivatives undergo a range of chemical reactions, including photocatalytic oxygenation and hydroxylation. Kotani, Ohkubo, and Fukuzumi (2004) discussed the photocatalytic oxygenation of anthracenes, highlighting the role of 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst. This study exemplifies the chemical reactivity of anthracene derivatives under specific conditions (Kotani, Ohkubo, & Fukuzumi, 2004).

Aplicaciones Científicas De Investigación

Methergine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.

Biology: Researchers use methergine to study its effects on smooth muscle contraction and its interactions with various receptors.

Mecanismo De Acción

Methergine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through its binding and antagonism of the dopamine D1 receptor . The resultant sustained contractions help to shorten the third stage of labor and reduce blood loss .

Direcciones Futuras

Métodos De Preparación

Methergine is a semi-synthetic derivative of ergonovine. The synthesis involves the addition of a hydroxymethyl group to the ergonovine molecule. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods involve the large-scale synthesis of methylergometrine maleate, which is then purified and formulated into tablets or injectable solutions .

Análisis De Reacciones Químicas

Methergine undergoes various chemical reactions, including:

Oxidation: Methergine can be oxidized to form different metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert methergine into its reduced forms using reagents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxymethyl group, leading to the formation of different derivatives.

Comparación Con Compuestos Similares

Methergine is chemically similar to other ergot alkaloids such as ergonovine, lysergic acid, and lysergic acid diethylamide (LSD). it is unique in its specific use as an oxytocic agent and its ability to produce sustained uterine contractions . Other similar compounds include:

Ergonovine: Used for similar purposes but with a different pharmacokinetic profile.

Lysergic acid diethylamide (LSD): Known for its psychedelic effects rather than its medical applications.

Methergine’s uniqueness lies in its specific receptor interactions and its effectiveness in controlling postpartum hemorrhage .

Propiedades

| { "Design of the Synthesis Pathway": "This compound can be synthesized by a multi-step process starting from anthracene. The first step involves the sulfonation of anthracene to obtain 2-sulfonicanthracene. This intermediate is then oxidized to obtain 2,7-dioxoanthracene-3,6-disulfonic acid, which is subsequently treated with sodium hydroxide to form the disodium salt of 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-.", "Starting Materials": [ "Anthracene", "Sulfuric acid", "Sodium nitrate", "Sodium hydroxide" ], "Reaction": [ "Sulfonation of anthracene using sulfuric acid and sodium nitrate to obtain 2-sulfonicanthracene", "Oxidation of 2-sulfonicanthracene using potassium permanganate to obtain 2,7-dioxoanthracene-3,6-disulfonic acid", "Treatment of 2,7-dioxoanthracene-3,6-disulfonic acid with sodium hydroxide to form the disodium salt of 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-" ] } | |

Número CAS |

853-67-8 |

Fórmula molecular |

C14H8NaO8S2 |

Peso molecular |

391.3 g/mol |

Nombre IUPAC |

disodium;9,10-dioxoanthracene-2,7-disulfonate |

InChI |

InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22); |

Clave InChI |

ZDHFPWDKZWYDAV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O.[Na] |

Otros números CAS |

853-67-8 |

Descripción física |

OtherSolid |

Pictogramas |

Irritant |

Números CAS relacionados |

10017-59-1 |

Sinónimos |

9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic Acid Disodium Salt; Disodium 9,10-Anthraquinone-2,7-disulfonate; Disodium Anthraquinone-2,7-disulfonate; Sodium Anthraquinone-2,7-disulfonate; 9,10-Dioxo-9,10-dihydroanthracene-2,7-disulfonic Acid Diso |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)